4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
Overview
Description
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is an organic compound with the linear formula C9H9F3O3 . It is used as a building block in chemical synthesis . The compound has a molecular weight of 222.16 .
Molecular Structure Analysis
The InChI code for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is 1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a trifluoromethoxy group (-OCF3), and a benzyl alcohol group in the molecule .Physical And Chemical Properties Analysis
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” is a liquid at room temperature . It has a refractive index of 1.449 and a density of 1.326 g/mL at 25 °C . The compound has a boiling point of 108 °C at 25 mmHg .Scientific Research Applications
- Application : 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol is used as a pharmaceutical intermediate .
- Application : 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol could potentially be used in the synthesis of trifluoromethoxylation reagents .
- Results or Outcomes : The development of new trifluoromethoxylation reagents can facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Pharmaceutical Intermediate
Trifluoromethoxylation Reagents
Safety And Hazards
“4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . In case of contact, rinse immediately with plenty of water .
Future Directions
While specific future directions for “4-Methoxy-3-(trifluoromethoxy)benzyl alcohol” are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of benzyl alcohols is ongoing . This compound, with its unique trifluoromethoxy group, could have interesting properties that make it useful in various chemical reactions .
properties
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBFWDUPUANRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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